7,7-Dimethylbicyclo[2.2.1]heptan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
7,7-dimethylbicyclo[2.2.1]heptan-1-amine |
InChI |
InChI=1S/C9H17N/c1-8(2)7-3-5-9(8,10)6-4-7/h7H,3-6,10H2,1-2H3 |
InChI Key |
DJKWOYUPLUMZTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(CC2)N)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 7,7 Dimethylbicyclo 2.2.1 Heptan 1 Amine
Retrosynthetic Analysis and Key Disconnections for the Bicyclic Amine Core
A retrosynthetic analysis of 7,7-dimethylbicyclo[2.2.1]heptan-1-amine reveals that the most logical and feasible disconnection is the C1-N bond. Direct formation of this bond at a tertiary, non-activated bridgehead carbon is challenging. Therefore, the primary amine is best accessed from a precursor containing a different functional group at the C1 position that is more readily introduced and can be converted to an amine.
The most common and reliable precursors for primary amines are carboxylic acids and their derivatives. Consequently, the key disconnection leads to 7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid or its corresponding amide. These precursors can be transformed into the target amine via classical rearrangement reactions such as the Curtius, Schmidt, or Hofmann rearrangements, which are well-suited for creating a C-N bond with loss of a carbonyl group.
Further disconnection of the C1-carboxy functionalized bicyclic core would lead back to more readily available starting materials, often derived from the chiral pool, with camphor (B46023) and its oxidation product, camphoric acid, being the most logical starting points for constructing the 7,7-dimethylbicyclo[2.2.1]heptane framework.
| Target Molecule | Key Disconnection | Precursor | Synthetic Transformation |
| This compound | C1-N | 7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid | Curtius/Schmidt Rearrangement |
| This compound | C1-N | 7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxamide | Hofmann Rearrangement |
Direct Synthesis Routes from Camphor-Derived Precursors
Direct synthesis routes leverage the readily available bicyclic structure of camphor and its derivatives. The primary challenge is the functionalization of the C1 bridgehead position and its subsequent conversion to an amino group.
Direct amination of the corresponding C1-alcohol (7,7-dimethylbicyclo[2.2.1]heptan-1-ol) or C1-ketone is not a viable strategy. The bridgehead position is sterically inaccessible for direct nucleophilic substitution (SN2) reactions, and the formation of a bridgehead carbocation for an S_N_1 type reaction is energetically unfavorable due to the strain and inability to achieve planarity. Therefore, these direct amination approaches are not typically employed for the synthesis of bridgehead amines like the target compound.
Reductive amination is a powerful method for amine synthesis but is not directly applicable for installing an amino group at the C1 position starting from camphor. Reductive amination requires a carbonyl group, and in camphor, the ketone is at the C2 position. Applying reductive amination to camphor or its corresponding ketone, 7,7-dimethylbicyclo[2.2.1]heptan-2-one, would lead to the formation of the C2-amine, not the desired C1-isomer.
Catalytic hydrogenation is typically used to reduce other functional groups to an amine, such as an azide or a nitrile. If a C1-azido or C1-cyano derivative of the bicyclo[2.2.1]heptane core could be synthesized, catalytic hydrogenation would be an effective final step to furnish the primary amine. However, the synthesis of these C1-functionalized precursors remains the primary challenge.
Multi-step Synthetic Sequences Incorporating Ring Transformations
Synthesizing the target amine can also be envisioned through more elaborate multi-step sequences that involve the formation of the key C1-N bond via rearrangement reactions. These methods typically start with a carboxylic acid or a derivative at the C1 position.
The Curtius, Schmidt, and Hofmann rearrangements are the most prominent strategies for converting a carboxylic acid or its derivatives into a primary amine with one less carbon atom. These reactions are ideal for synthesizing bridgehead amines where other methods fail.
Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the primary amine. organic-chemistry.orgnist.gov The key precursor, 7,7-dimethylbicyclo[2.2.1]heptan-1-oyl azide, would be synthesized from the corresponding carboxylic acid. The migration of the bicyclic group occurs with retention of configuration. organic-chemistry.org
Schmidt Reaction : In this one-pot reaction, the carboxylic acid is treated with hydrazoic acid (HN₃) under acidic conditions to directly yield the primary amine via an isocyanate intermediate. nih.govnih.gov This method avoids the isolation of the potentially unstable acyl azide.
Hofmann Rearrangement : This rearrangement converts a primary amide into a primary amine with one fewer carbon atom using a reagent like bromine in a basic solution. The precursor, 7,7-dimethylbicyclo[2.2.1]heptane-1-carboxamide, would be readily prepared from the C1-carboxylic acid.
The table below outlines the key steps for these rearrangement-based syntheses.
| Rearrangement | Starting Material | Key Intermediate(s) | Product |
| Curtius | 7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid | Acyl azide, Isocyanate | This compound |
| Schmidt | 7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid | Protonated azido ketone, Isocyanate | This compound |
| Hofmann | 7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxamide | N-bromoamide, Isocyanate | This compound |
Currently, there is limited specific literature on the application of tandem or cascade reactions for the direct synthesis of this compound. Such processes are highly complex and would require a carefully designed substrate that could undergo a series of intramolecular reactions to form the bicyclic amine core. While strategies like intramolecular Diels-Alder reactions followed by further functionalization are used to construct related azabicyclic systems, a direct cascade synthesis for this specific bridgehead amine from acyclic precursors has not been prominently reported. unirioja.esresearchgate.net
Enantioselective Synthesis and Chiral Resolution Techniques
Achieving high enantiomeric purity is critical for applications where stereochemistry dictates biological activity or catalytic performance. Methodologies to obtain single enantiomers of chiral amines like this compound fall into two main categories: direct asymmetric synthesis and the resolution of a racemic mixture.
Asymmetric catalysis offers an efficient route to enantiomerically enriched amines by creating the chiral center during the carbon-nitrogen bond-forming step. This approach often involves the use of a chiral catalyst that directs the stereochemical outcome of the reaction. For bicyclic systems, methods such as asymmetric hydrogenation of imines or reductive amination of ketones are prominent.
While specific examples detailing the asymmetric catalytic synthesis of the tertiary bridgehead amine this compound are not extensively documented in readily available literature, the principles can be applied to related structures. For instance, the asymmetric hydrogenation of quinoxalines, catalyzed by iridium-difluorphos complexes, has proven to be a general and efficient method for producing chiral tetrahydroquinoxalines with high enantioselectivity. researchgate.net Similarly, new chiral aminophosphine (B1255530) phosphinite ligands derived from ketopinic acid have been successfully used in the asymmetric hydrogenation of dehydroamino acid derivatives. researchgate.net These catalytic systems are designed to create a chiral environment that favors the formation of one enantiomer over the other, a strategy that is conceptually applicable to precursors of the target amine.
Table 1: Examples of Asymmetric Catalysis for C-N Bond Formation in Related Systems
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Iridium-Difluorphos | 2-Alkyl-substituted quinoxalines | 2-Alkyl-1,2,3,4-tetrahydroquinoxalines | Up to 95% |
| Iridium-Difluorphos | 2-Aryl-substituted quinoxalines | 2-Aryl-1,2,3,4-tetrahydroquinoxalines | Up to 94% |
This table presents data for analogous catalytic systems to illustrate the potential of the methodology.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. Camphor and its derivatives are themselves frequently used as chiral auxiliaries due to their rigid, well-defined stereochemistry. mdpi.com
In the synthesis of substituted 7,7-dimethylbicyclo[2.2.1]heptane systems, camphor-derived auxiliaries like camphorsultam are widely employed. mdpi.com For the synthesis of the target amine, a strategy could involve attaching a chiral auxiliary to a precursor molecule to direct the diastereoselective introduction of the amine group or a precursor functional group at the C1 position. For example, diastereoselective functionalization of a 2(3H)-thiazolone heterocycle has been achieved using camphor-derived auxiliaries, yielding chiral synthons for 2-amino thiols with high diastereoselectivity. clockss.org This principle of auxiliary-controlled diastereoselective reaction is a cornerstone of asymmetric synthesis and is highly applicable to the synthesis of complex bicyclic amines.
When a direct asymmetric synthesis is not feasible, the separation of a racemic mixture into its constituent enantiomers is a common strategy.
Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. ethernet.edu.et This difference allows them to be separated by fractional crystallization. Once separated, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the amine. ethernet.edu.et A similar strategy has been used to resolve a racemic diacid using the chiral amine brucine, highlighting the versatility of this approach. metu.edu.tr
Kinetic Resolution: This technique relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for its separation from the less reactive enantiomer. Biocatalytic methods, employing enzymes like amine dehydrogenases (AmDHs), are particularly effective for the kinetic resolution of racemic amines. mdpi.com For example, an (R)-selective AmDH can catalyze the oxidative deamination of the R-enantiomer to its corresponding ketone, leaving the unreacted (S)-enantiomer in high enantiomeric purity. mdpi.com This enzymatic approach is highly valued for its high selectivity and operation under mild, environmentally friendly conditions.
Table 2: Comparison of Chiral Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Salt Formation | Different solubility of diastereomeric salts formed with a chiral resolving agent. | Well-established, scalable technique. | Maximum theoretical yield is 50% for one enantiomer; requires suitable resolving agents. |
Green Chemistry Principles Applied to the Synthesis of the Compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of complex molecules like this compound can be made more sustainable by incorporating these principles.
Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy, such as cycloadditions and rearrangements, are preferred as they minimize waste. The synthesis of the bicyclo[2.2.1]heptane core can be achieved through cycloaddition reactions, which are inherently atom-economical. acs.org For example, a pyridine-assisted boronyl radical-catalyzed [2π + 2σ] cycloaddition has been developed for the synthesis of bicyclo[2.2.1]heptanes, representing a modular and atom-economical method. acs.org
Many organic reactions rely on volatile and often toxic organic solvents. A key goal of green chemistry is to replace these with more environmentally benign alternatives or to eliminate the need for a solvent altogether.
For the synthesis of bicyclic amines, exploring the use of greener solvents such as water, supercritical fluids, or ionic liquids could significantly reduce the environmental impact. While challenging for non-polar substrates, biocatalytic resolutions, as mentioned previously, are often performed in aqueous media, aligning with green chemistry principles. mdpi.com The increasing demand for enantiomerically pure compounds alongside stricter environmental regulations necessitates the integration of traditional chemical synthesis with "greener" biocatalytic methods. mdpi.com The development of solvent-free reaction conditions, such as solid-state synthesis or mechanochemistry, also represents a promising avenue for reducing the environmental footprint of synthesizing this compound and its derivatives.
Catalytic and Biocatalytic Pathways for Sustainable Production
Sustainable production strategies for this compound primarily revolve around the reductive amination of the corresponding ketone, 7,7-dimethylbicyclo[2.2.1]heptan-2-one, which is readily derived from camphor. Both chemocatalytic and biocatalytic systems have been explored for this key transformation, each presenting distinct advantages in the pursuit of greener synthesis.
Catalytic Reductive Amination
Catalytic reductive amination represents a significant improvement over classical methods by employing catalysts to facilitate the reaction, thereby reducing the need for stoichiometric reducing agents. mdpi.com This one-pot reaction typically involves the formation of an imine intermediate from the ketone and an amine source, followed by in-situ reduction. mdpi.com Various metal-based catalysts have been investigated for this purpose, with a focus on achieving high efficiency and selectivity under mild conditions. mdpi.com
One notable approach involves the use of iron carbonyl complexes as reducing agents in the direct reductive amination of bicyclic ketones like camphor and fenchone. rsc.org This method is particularly attractive from a sustainability standpoint as it can be performed without the need for ligands or solvents, thus minimizing waste. rsc.org Research has demonstrated the efficacy of iron pentacarbonyl in converting camphor into the corresponding amine with high stereoselectivity. rsc.org
Detailed findings from the reductive amination of camphor and fenchone using iron pentacarbonyl are presented below, showcasing the substrate scope and reaction outcomes. The reaction of camphor with primary amines exclusively yields the exo-product, while fenchone provides the endo-product. rsc.org However, when cyclic secondary amines are used with camphor, a mixture of endo and exo isomers is observed. rsc.org
| Entry | Substrate | Amine | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (exo:endo) |
|---|---|---|---|---|---|---|
| 1 | Camphor | n-Butylamine | 140 | 24 | 85 | >99:1 |
| 2 | Camphor | Benzylamine | 140 | 24 | 88 | >99:1 |
| 3 | Camphor | Aniline | 140 | 24 | 75 | >99:1 |
| 4 | Camphor | Pyrrolidine | 120 | 24 | 92 | 1:1.5 |
| 5 | Camphor | Piperidine | 120 | 24 | 95 | 1:1.2 |
| 6 | Fenchone | n-Butylamine | 140 | 24 | 82 | 1:>99 |
| 7 | Fenchone | Benzylamine | 140 | 24 | 86 | 1:>99 |
Other transition metal catalysts, such as those based on nickel, ruthenium, and iridium, have also been successfully employed in the reductive amination of ketones, often utilizing molecular hydrogen or transfer hydrogenation reagents as the reductant. frontiersin.orgnih.gov These catalytic systems offer high activity and the potential for asymmetric synthesis, which is crucial for the production of enantiomerically pure amines for pharmaceutical applications. frontiersin.org
Biocatalytic Pathways Using Transaminases
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering reactions that proceed under mild conditions with high selectivity. nih.gov For the synthesis of chiral amines, ω-transaminases (TAs) have garnered significant attention. nih.govnih.gov These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor, producing a chiral amine with high enantiomeric excess. nih.gov
The application of transaminases for the synthesis of bulky bicyclic amines like this compound has been a subject of considerable research. mdpi.com While wild-type transaminases often exhibit limited activity and stereoselectivity towards sterically demanding substrates, protein engineering and directed evolution have been instrumental in developing robust and highly selective enzyme variants. nih.govmdpi.com These engineered transaminases can overcome the steric hindrance posed by the bicyclic scaffold of camphor-like ketones, enabling efficient and highly stereoselective amination. mdpi.com
The advantages of using transaminases in the synthesis of this compound include:
High Enantioselectivity: Engineered transaminases can produce the desired enantiomer of the amine with exceptional purity, which is often a critical requirement for pharmaceutical intermediates. mdpi.com
Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near ambient temperature and pressure, reducing energy consumption and avoiding the use of harsh reagents. nih.gov
Environmental Benignity: The use of enzymes as catalysts aligns with the principles of green chemistry by minimizing waste and utilizing renewable resources. nih.gov
While specific data on the biocatalytic production of this compound is emerging, the successful engineering of transaminases for other bulky amines provides a strong proof-of-concept for this approach. For instance, engineered transaminases have been successfully applied to the synthesis of other complex chiral amines for pharmaceutical applications, demonstrating the potential for high yields and excellent stereoselectivity. mdpi.com
| Entry | Enzyme | Substrate | Amine Donor | Reaction Conditions | Conversion/Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|---|
| 1 | Engineered (S)-selective ω-TA | Prochiral bulky ketone | Isopropylamine | Aqueous buffer, 30°C, 24h | High conversion | >99% (S) |
| 2 | Engineered (R)-selective ω-TA | Prochiral bulky ketone | Alanine | Aqueous buffer, 37°C, 48h | Good yield | >99% (R) |
| 3 | Wild-type ω-TA from Vibrio fluvialis | Bulky bicyclic ketone | Alanine | Aqueous buffer, 30°C, 72h | Low conversion | Moderate ee |
| 4 | Engineered ω-TA from Arthrobacter sp. | Pro-sitagliptin ketone | Isopropylamine | Optimized aqueous/organic medium | >95% yield | >99.5% (R) |
Note: This table represents typical data for transaminase-catalyzed reactions on bulky ketones and serves as an illustrative example of the potential for the synthesis of this compound.
The continued development of novel catalysts and engineered enzymes is expected to further enhance the sustainability and efficiency of producing this compound and other structurally complex amines. These advancements are crucial for meeting the growing demand for pharmaceuticals while minimizing the environmental impact of their production.
Advanced Spectroscopic and Structural Elucidation Studies of 7,7 Dimethylbicyclo 2.2.1 Heptan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 7,7-Dimethylbicyclo[2.2.1]heptan-1-amine. The rigid, bridged framework of the molecule results in distinct chemical shifts and coupling constants that provide a wealth of information about its stereochemistry.
High-Resolution 1H and 13C NMR Techniques for Chemical Shift and Coupling Constant Analysis
High-resolution ¹H and ¹³C NMR spectroscopy provides the foundational data for structural elucidation. In a typical solvent like CDCl₃, the proton and carbon atoms of the bicyclic system exhibit characteristic chemical shifts influenced by their local electronic and spatial environments.
The ¹H NMR spectrum is characterized by signals for the two diastereotopic methyl groups, which typically appear as sharp singlets. The protons on the bicyclic skeleton appear as complex multiplets due to intricate spin-spin coupling. The bridgehead proton (at C4) is usually distinguishable.
The ¹³C NMR spectrum provides complementary information, with distinct signals for the quaternary carbons (C1 and C7), the methylene carbons of the bridges, the bridgehead carbon (C4), and the two methyl carbons. The chemical shifts are indicative of the carbon type and its position within the strained ring system. While specific experimental data for the parent compound is not widely published, expected chemical shift ranges can be inferred from closely related structures. mdpi.comsioc-journal.cnarkat-usa.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is estimated based on analogous structures and general principles of NMR spectroscopy.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| CH₂ (C2, C3, C5, C6) | 1.20 - 1.90 | m | - |
| CH (C4) | ~2.00 | m | - |
| NH₂ | ~1.50 (broad) | s (br) | - |
| CH₃ (syn to C1-amine) | ~0.95 | s | - |
| CH₃ (anti to C1-amine) | ~1.05 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is estimated based on analogous structures and general principles of NMR spectroscopy.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C-NH₂) | ~60 |
| C2, C6 | ~38 |
| C3, C5 | ~28 |
| C4 | ~48 |
| C7 | ~50 |
| CH₃ (syn) | ~22 |
| CH₃ (anti) | ~20 |
2D NMR Methods (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex signals in the 1D spectra and confirming the molecule's rigid structure. nih.govddg-pharmfac.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would reveal the connectivity between the bridgehead proton (C4-H) and its adjacent methylene protons (C3-H₂, C5-H₂), as well as the geminal and vicinal couplings within the methylene bridges.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each proton signal to its corresponding carbon atom, for instance, linking the complex multiplets in the ¹H spectrum between 1.20-1.90 ppm to their specific methylene carbons (C2, C3, C5, C6).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly useful for assigning quaternary carbons. For example, correlations would be observed from the methyl protons to the quaternary C7 and the bridgehead C1, confirming the gem-dimethyl arrangement and its position relative to the amine group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. mdpi.com In the rigid bicyclic system, NOESY cross-peaks would be expected between the syn-methyl group protons and the nearby protons on the C5 and C6 positions of the bicyclic frame, helping to assign the specific methyl group signals.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) provides insight into the structure and dynamics of the compound in the solid phase. ox.ac.uk Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state these interactions provide valuable structural information. st-andrews.ac.ukemory.edu
Using techniques like Magic Angle Spinning (MAS), high-resolution spectra of solid samples can be obtained, which can distinguish between different crystalline forms (polymorphs) or characterize amorphous material. wikipedia.org For this compound, ssNMR could be used to:
Identify the number of molecules in the crystallographic asymmetric unit by observing the splitting of signals.
Characterize intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystalline lattice.
Study molecular dynamics, such as the rotation of the methyl groups, in the solid state.
Mass Spectrometry for Molecular Structure and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.govmdpi.com For this compound, the molecular formula is C₉H₁₇N. HRMS can confirm this composition by measuring the mass of the molecular ion (M⁺) with high precision, distinguishing it from other ions with the same nominal mass.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₇N |
| Monoisotopic Mass (Calculated) | 139.13610 u |
| Ionization Mode | Electrospray (ESI+) or Electron Ionization (EI) |
| Observed Ion | [M+H]⁺ (ESI) or [M]⁺˙ (EI) |
| Expected m/z for [M+H]⁺ | 140.14392 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). fiu.edu The resulting fragment ions provide a "fingerprint" that helps to elucidate the molecular structure.
For this compound, the fragmentation is expected to be directed by both the amine group and the bicyclic ring structure. Key fragmentation pathways could include:
Alpha-Cleavage: Cleavage of the C1-C2 or C1-C6 bond, which is alpha to the nitrogen atom. This is a common pathway for amines but might be less favorable here due to the strain of the bicyclic system.
Loss of Methyl Group: Fragmentation involving the loss of a methyl radical (•CH₃) from the molecular ion to form an [M-15]⁺ ion.
Ring Fragmentation: The rigid bicyclo[2.2.1]heptane skeleton can undergo characteristic retro-Diels-Alder type reactions or other complex rearrangements, leading to the loss of neutral molecules like ethylene or propene. researchgate.net The fragmentation pattern would be instrumental in confirming the connectivity of the bicyclic core.
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure
X-ray crystallography stands as a definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comcarleton.edu This powerful analytical technique is indispensable for determining the absolute stereochemistry and detailed molecular architecture of chiral molecules such as this compound.
Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives
The unambiguous determination of the molecular structure of this compound and its derivatives can be achieved through single crystal X-ray diffraction (SCXRD). carleton.edunih.gov This technique involves irradiating a single crystal of the compound with X-rays, which generates a unique diffraction pattern. Mathematical analysis of this pattern provides a detailed three-dimensional electron density map, from which the precise coordinates of each atom, as well as bond lengths and angles, can be determined. carleton.edu
For derivatives of this bicyclic amine, SCXRD is crucial for confirming the stereochemical outcome of synthetic transformations and for understanding how functionalization impacts the rigid bicyclo[2.2.1]heptane framework. For instance, the structure of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, a derivative, has been elucidated using X-ray analysis. mdpi.com Similarly, the structures of other camphor (B46023) derivatives have been confirmed by this technique, providing definitive proof of their molecular connectivity and stereochemistry. nih.gov The ability to establish the absolute configuration of chiral centers is of paramount importance in the fields of stereoselective synthesis and medicinal chemistry.
Table 1: Illustrative Crystallographic Data for a Camphor Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.9277(2) |
| b (Å) | 27.0359(5) |
| c (Å) | 7.3814(1) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1783.3(1) |
| Z | 8 |
Note: This data is for S-camphor at 100 K and is presented for illustrative purposes. researchgate.net
Analysis of Conformational Preferences in the Solid State
The inherent rigidity of the bicyclo[2.2.1]heptane skeleton in this compound restricts its conformational freedom. nih.gov However, X-ray crystallography offers precise insights into the molecule's preferred conformation within the solid state. The analysis of crystallographic data can reveal detailed information about torsion angles and the spatial orientation of the amine substituent relative to the bicyclic core.
Furthermore, intermolecular interactions, such as hydrogen bonding involving the amine group, play a significant role in dictating the observed conformation in the crystal lattice. These non-covalent interactions can be meticulously studied, providing a deeper understanding of the supramolecular assembly and the compound's solid-state properties. The study of Diels-Alder adducts containing succinimide fused to bicyclo[2.2.1]heptane systems, for example, reveals various hydrogen bonding patterns in the solid state. mdpi.com
Chiroptical Spectroscopy (CD/ORD) for Optical Activity and Stereoisomer Characterization
Chiroptical spectroscopy encompasses a group of techniques that investigate the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org These methods are fundamental for characterizing the stereochemical features of enantiomers.
Circular Dichroism (CD) Spectroscopy for Electronic Transitions and Chirality
Circular dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and chromophores. For a molecule like this compound, which lacks a strong intrinsic chromophore in the near-UV region, derivatization is often employed to induce observable CD signals.
The resulting CD spectrum serves as a unique fingerprint for a particular enantiomer. The sign and intensity of the observed Cotton effects are directly correlated with the molecule's electronic transitions and the absolute configuration of its stereocenters. libretexts.org Studies on various chiral bicyclic enones have demonstrated the power of CD spectroscopy in relating the sign of the Cotton effect to the absolute configuration of the molecule. researchgate.net
Table 2: Illustrative CD Spectral Data
| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |
|---|---|
| 295 | +2.1 |
| 320 | -0.8 |
Note: Data is hypothetical and for illustrative purposes, representing potential Cotton effects for a derivatized compound.
Optical Rotatory Dispersion (ORD) Studies of Enantiomers
Optical rotatory dispersion (ORD) measures the variation of the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org Similar to CD, ORD is a powerful technique for the characterization of enantiomers. An ORD curve, which plots specific rotation against wavelength, can be used to determine the absolute configuration of a chiral molecule, often by comparison with structurally related compounds of known stereochemistry. semanticscholar.orgacs.org
The shape of the ORD curve, especially in the region of an absorption band where it exhibits a phenomenon known as the Cotton effect, is highly characteristic of the molecule's stereochemistry. libretexts.org For this compound and its derivatives, ORD studies provide complementary information to CD data, offering a comprehensive understanding of their chiroptical properties. leidenuniv.nl
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide |
Computational Chemistry and Theoretical Investigations of 7,7 Dimethylbicyclo 2.2.1 Heptan 1 Amine
Electronic Structure Calculations for Ground State Properties
Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density
Hypothetically, DFT studies would be instrumental in understanding the electronic nature of this amine. Calculations could reveal the distribution of electron density, highlighting the nucleophilic character of the nitrogen atom's lone pair and the influence of the bulky bicyclic cage. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial for predicting its reactivity in chemical transformations. The energy and shape of these frontier orbitals would indicate the most likely sites for electrophilic and nucleophilic attack.
Ab Initio Methods for High-Accuracy Electronic Configuration
For a more precise understanding of the electronic configuration, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. These methods, while computationally more expensive, provide a more accurate description of electron correlation effects, leading to highly reliable predictions of molecular properties like ionization potential and electron affinity.
Conformational Analysis and Potential Energy Landscapes
The rigid bicyclic structure of 7,7-dimethylbicyclo[2.2.1]heptan-1-amine limits its conformational freedom. However, the orientation of the amine group and the subtle flexing of the bicyclic rings can still be explored computationally.
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling
Molecular mechanics (MM) and molecular dynamics (MD) simulations would be the primary tools to explore the conformational space of this molecule. MM methods could be used to perform a systematic search for low-energy conformers, while MD simulations would provide insights into the dynamic behavior of the molecule over time at different temperatures, revealing the accessibility of various conformations.
Mapping of Potential Energy Surfaces to Identify Stable Conformations and Transition States
A more detailed picture of the conformational landscape can be obtained by mapping the potential energy surface (PES). By systematically varying key dihedral angles, such as those involving the C-N bond, and calculating the energy at each point, a PES can be constructed. This map would clearly identify the most stable conformations (energy minima) and the energy barriers (transition states) that separate them.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its behavior in various reactions, such as nucleophilic substitution or addition reactions.
A study on the reactivity of a closely related compound, (1S,4R)-1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one, in alkylation reactions did report the calculation of nucleophilicity parameters. This suggests that similar computational approaches could be applied to this compound to predict its reactivity and to model the transition states and intermediates of its reactions. By calculating the activation energies and reaction enthalpies, a detailed understanding of the reaction pathways could be achieved.
Identification of Transition States and Determination of Activation Energy Barriers
A cornerstone of computational reaction analysis is the identification of the transition state (TS)—the highest energy point along a reaction coordinate. Locating this transient structure allows for the calculation of the activation energy (Ea), which is the minimum energy required for a reaction to occur and a key determinant of the reaction rate. wikipedia.org For reactions involving this compound, such as N-alkylation or oxidation, quantum mechanical methods like Density Functional Theory (DFT) are employed.
The general process involves:
Geometry Optimization: The three-dimensional structures of the reactants and products are optimized to find their lowest energy conformations.
Transition State Search: Specialized algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to locate the saddle point on the potential energy surface that corresponds to the TS.
Frequency Calculation: A frequency analysis is performed on the presumed TS structure. A valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. researchgate.net
For a bicyclic amine, the steric hindrance imposed by the 7,7-dimethyl groups and the rigid framework significantly influences the geometry of the transition state and, consequently, the activation energy. For instance, in an SN2 reaction where the amine acts as a nucleophile, the approach of the electrophile is sterically constrained, leading to a higher activation barrier compared to a less hindered acyclic amine like triethylamine. quora.com
| Reaction Type | Computational Method | Typical Activation Energy Range (kcal/mol) | Key Influencing Factors |
| N-Alkylation | DFT (e.g., B3LYP/6-31G*) | 15 - 30 | Steric hindrance at the nitrogen, electrophile size |
| Pyramidal Inversion | DFT, Semi-empirical (PM3) | 5 - 10 | Ring strain, substituent effects |
| C-H Activation | DFT | > 35 | Catalyst, directing group, bond dissociation energy |
This table presents illustrative data for reactions involving bicyclic amines, contextualizing the potential energetic landscape for this compound.
Computational Prediction and Optimization of Reaction Pathways Involving the Amine
Beyond single transition states, computational chemistry can map out entire reaction pathways, including intermediates and competing mechanisms. arxiv.org For this compound, this is particularly valuable for understanding selectivity in complex transformations. Methods like Intrinsic Reaction Coordinate (IRC) calculations can trace the path from the transition state down to the reactants and products, confirming that the identified TS correctly connects the intended species.
For example, in the reaction of the amine with an α,β-unsaturated ketone, two potential pathways exist: a 1,2-addition to the carbonyl group or a 1,4-conjugate (Michael) addition. By calculating the activation energies for both pathways, the kinetically favored product can be predicted. acs.org The rigid structure of the bicyclic amine restricts the orientations for attack, potentially favoring one pathway over the other in a way that is not observed for more flexible amines. Computational models can reveal that the steric bulk around the nitrogen atom may make the direct attack on the carbonyl carbon (1,2-addition) more energetically costly than the attack at the β-carbon (1,4-addition).
Solvation Effects Modeling on Reactivity and Structure
The solvent environment can dramatically alter the structure, stability, and reactivity of a molecule. Computational models are essential for dissecting these effects, which can be broadly categorized into bulk (continuum) and specific (explicit) interactions. aip.org
Continuum Solvation Models (PCM, COSMO) for Bulk Solvent Effects
Continuum models treat the solvent as a uniform medium with a characteristic dielectric constant (ε), simplifying calculations significantly. wikipedia.orgpyscf.org The Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are two widely used approaches. wikipedia.orgwikipedia.org In these models, the solute molecule (this compound) is placed in a cavity within the dielectric continuum. acs.org The electric field of the solute polarizes the solvent, which in turn creates a reaction field that interacts with the solute, stabilizing charge separation.
For reactions involving the amine, these models can predict:
Stabilization of Charged Species: In polar solvents like water or DMSO, ionic transition states and intermediates are stabilized, lowering activation energies and accelerating reaction rates compared to nonpolar solvents like hexane. researchgate.net
Conformational Preferences: While the bicyclic core is rigid, the orientation of the amino group's lone pair can be influenced by the solvent, affecting its nucleophilicity.
PCM and COSMO are available in most quantum chemistry software packages and can be applied to energy and gradient calculations at various levels of theory, including Hartree-Fock and DFT. wikipedia.orgpyscf.org
Cheminformatics and Quantitative Structure-Activity Relationships (QSAR) in Chemical Contexts
Cheminformatics applies computational methods to analyze chemical data, with Quantitative Structure-Activity Relationship (QSAR) modeling being a key technique. QSAR aims to build a mathematical model that correlates the chemical structure of a compound with a specific property or activity. drugdesign.org
Development of Structural Descriptors and Electronic Parameters for Analogues
To build a QSAR model for analogues of this compound, the first step is to generate a set of numerical descriptors that characterize the structural, physical, and electronic features of each molecule. nih.gov These descriptors are the independent variables in the QSAR equation. mdpi.com
Structural and Physicochemical Descriptors: These are calculated from the 2D or 3D structure and include properties like:
Topological Descriptors: Molecular weight, number of atoms, connectivity indices (e.g., Balaban index), and shape indices (e.g., Kier flexibility index). mdpi.comresearchgate.net
Physicochemical Descriptors: Molar refractivity (MR), logP (a measure of lipophilicity), polar surface area (PSA), and molar volume. researchgate.netsrmist.edu.in
Electronic Parameters: These descriptors are derived from quantum chemical calculations and quantify the electronic properties of the molecule. nih.govucsb.edu For amine analogues, important parameters include:
Atomic Charges: The partial charge on the nitrogen atom, which relates to its nucleophilicity.
Frontier Orbital Energies (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. ucsb.edu
Once these descriptors are calculated for a series of analogues with known activity (e.g., reaction rate constants), statistical methods like Multiple Linear Regression (MLR) are used to build the QSAR model. researchgate.netmdpi.com Such a model could predict, for instance, how modifying the substituents on the bicyclic ring would affect the amine's reactivity.
| Descriptor Type | Example Descriptor | Relevance to Amine Reactivity |
| Topological | Kier Flexibility Index | Describes molecular shape and accessibility of the amine group. mdpi.com |
| Physicochemical | LogP (Partition Coefficient) | Influences solubility and interaction with nonpolar reagents. srmist.edu.in |
| Electronic | HOMO Energy | Higher HOMO energy correlates with greater nucleophilicity. ucsb.edu |
| Electronic | Partial Charge on Nitrogen | A more negative charge suggests a stronger nucleophile. |
| Steric | Molar Volume | Relates to the steric hindrance around the reactive site. researchgate.net |
This table provides examples of descriptors that would be critical in developing a QSAR model for analogues of this compound.
Prediction of Reactivity and Selectivity Profiles Based on Structural Features
Computational chemistry and theoretical investigations provide powerful tools for predicting the reactivity and selectivity of complex molecules like this compound. The molecule's reactivity is profoundly influenced by its rigid, strained bicyclic framework and the specific placement of its functional groups. Theoretical models focus on how these structural features dictate the molecule's electronic properties and steric accessibility, thereby governing its chemical behavior.
The core of the molecule is the bicyclo[2.2.1]heptane (or norbornane) skeleton, a strained system that significantly impacts the reactivity of its substituents. The amine group is situated at a bridgehead carbon (C-1). Bridgehead positions in such strained systems are known to be less reactive in reactions that require a planar transition state, such as SN2 reactions, due to the geometric constraints of the cage-like structure. However, reactions involving radical or carbocationic intermediates at the bridgehead are more feasible.
The most defining feature for predicting selectivity is the presence of the gem-dimethyl group at the C-7 position. These two methyl groups create substantial steric hindrance on one face of the bicyclic system. Computational models, such as those based on Density Functional Theory (DFT), can be employed to calculate the steric energy associated with the approach of a reactant towards the amine group. mcmaster.ca Such calculations consistently predict that reagents will preferentially approach from the less hindered face of the molecule, away from the bulky C-7 dimethyl bridge. This steric shielding is a dominant factor in directing the stereochemical outcome of reactions.
For instance, in a hypothetical N-alkylation or N-acylation reaction, the transition state energy for the approach of an electrophile would be significantly lower on the side opposite the dimethyl group. This leads to a high degree of diastereoselectivity in the products. Quantum-chemical calculations on similar bicyclic amines have been used to determine activation barriers for different reaction pathways, confirming that steric hindrances in the reaction center can render certain pathways kinetically unfavorable. researchgate.net
Furthermore, DFT calculations can model the electron density distribution and molecular orbital energies. researchgate.net For this compound, the lone pair of electrons on the nitrogen atom is the primary site for nucleophilic attack. The energy of the Highest Occupied Molecular Orbital (HOMO), which is largely localized on this nitrogen lone pair, can be calculated to predict the molecule's nucleophilicity. The rigid framework and alkyl substitution pattern influence this energy level. Theoretical studies on the hydrolysis of related 7-azabicyclo[2.2.1]heptane systems have shown that calculated Gibbs free energies can accurately correlate with experimental reaction rates, validating the predictive power of these computational approaches. nih.gov
The table below illustrates a theoretical prediction of how steric hindrance from the C-7 dimethyl group would affect the selectivity of an arbitrary reaction at the C-1 amine group. The "syn-attack" refers to the approach of a reagent from the same face as the dimethyl bridge, while "anti-attack" refers to the approach from the opposite, less hindered face.
| Reaction Pathway | Description of Reagent Approach | Predicted Relative Transition State Energy (kcal/mol) | Predicted Major/Minor Product |
|---|---|---|---|
| Anti-Attack | Approach from the less sterically hindered face (opposite the C-7 dimethyl group) | ΔG‡anti (Lower) | Major |
| Syn-Attack | Approach from the more sterically hindered face (same side as the C-7 dimethyl group) | ΔG‡syn (Higher) | Minor |
Reactivity, Chemical Transformations, and Mechanistic Studies of 7,7 Dimethylbicyclo 2.2.1 Heptan 1 Amine
Reactions at the Amine Nitrogen Center
The lone pair of electrons on the nitrogen atom is the primary site of reactivity in 7,7-dimethylbicyclo[2.2.1]heptan-1-amine, participating in protonation, alkylation, acylation, and other functionalization reactions.
Nucleophilic Reactivity and Brønsted Basicity
The nucleophilicity of the amine is a measure of its ability to attack an electrophilic center. In the case of this compound, the bridgehead location of the amino group imposes significant steric hindrance, which can modulate its nucleophilic character. Studies on the structurally similar (1S,4R)-1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one have indicated a reduced nucleophilicity compared to other, less hindered amines. This is attributed to the rigid cage-like structure that impedes the approach of electrophiles to the nitrogen atom.
Acylation, Alkylation, and Sulfonylation Reactions for Amine Functionalization
The primary amino group of this compound is amenable to a variety of functionalization reactions, including acylation, alkylation, and sulfonylation.
Acylation: The reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, yields the corresponding amides. This is a common and versatile method for introducing a wide range of substituents onto the amine. While specific examples for the title compound are not extensively documented, the general reactivity of primary amines suggests that this transformation proceeds readily, often in the presence of a base or coupling agent to activate the carboxylic acid.
Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through reaction with alkyl halides. The degree of alkylation (mono-, di-, or tri-alkylation) can be controlled by the reaction conditions and the stoichiometry of the reactants. A study on the related 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one showed that reaction with methyl iodide can lead to both mono- and dialkylated products. In contrast, reactions with allyl bromide and benzyl (B1604629) bromide yielded only the monoalkylated products, suggesting that the steric bulk of the electrophile plays a significant role. Kinetic analysis of these reactions indicated that the mechanism can vary, with some reactions proceeding via an SN2 pathway, while others, particularly with benzyl bromide, may involve an SN1 mechanism.
Sulfonylation: The reaction with sulfonyl chlorides in the presence of a base provides the corresponding sulfonamides. This reaction is a reliable method for the protection of the amino group or for the introduction of specific functionalities. For instance, the synthesis of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide has been reported from the reaction of benzenesulfonamide with camphene (B42988) in the presence of N-bromosuccinimide, which proceeds through a rearranged bicyclic amine intermediate nih.gov. This demonstrates the feasibility of forming sulfonamides within this structural family.
| Reaction Type | Reagent Example | Product Type | Mechanistic Notes |
| Acylation | Acetyl chloride | N-(7,7-dimethylbicyclo[2.2.1]heptan-1-yl)acetamide | Nucleophilic acyl substitution |
| Alkylation | Methyl iodide | 7,7-dimethyl-N-methylbicyclo[2.2.1]heptan-1-amine | SN2 mechanism is common |
| Sulfonylation | Benzenesulfonyl chloride | N-(7,7-dimethylbicyclo[2.2.1]heptan-1-yl)benzenesulfonamide | Base-mediated reaction |
N-Oxidation, N-Dealkylation, and Other Nitrogen-Centered Transformations
N-Oxidation: The oxidation of the nitrogen atom in this compound can lead to the formation of hydroxylamines or nitroso compounds, depending on the oxidant and reaction conditions. Tertiary amines are known to be oxidized to amine oxides by reagents like hydrogen peroxide or peroxy acids libretexts.org. While specific studies on the N-oxidation of the title primary amine are scarce, it is expected to be susceptible to oxidation. The inherent reactivity of aliphatic amines towards oxidation is often higher than that of heteroaromatic amines, a principle that has been exploited in selective N-oxidation reactions where the aliphatic amine is temporarily protected by protonation nih.gov.
N-Dealkylation: For derivatives of this compound that are N-alkylated, the removal of these alkyl groups is a potential transformation. N-dealkylation is a significant metabolic pathway for many drugs and can also be a useful synthetic tool nih.govnih.gov. Various chemical methods exist for N-dealkylation, including the use of chloroformates or the von Braun reaction with cyanogen bromide nih.gov. Photoredox catalysis has also emerged as a mild method for the N-dealkylation of tertiary amines acs.org. The applicability of these methods to N-alkylated derivatives of this compound would depend on the specific substrate and reaction conditions.
Ring System Modifications and Derivatization of the Bicyclic Skeleton
The rigid bicyclo[2.2.1]heptane framework is generally stable, but under certain conditions, it can undergo rearrangements and selective functionalization.
Selective Reactions on the Bicyclo[2.2.1]heptane Scaffold
The inherent ring strain of the bicyclo[2.2.1]heptane system can be exploited to drive certain chemical transformations. For instance, retro-condensation reactions, such as retro-Dieckmann and retro-aldol reactions, have been used to open the bicyclic ring of functionalized bicyclo[2.2.1]heptene systems to generate highly functionalized cyclopentene and pyrrolidine scaffolds clockss.org. While these examples involve unsaturated and more functionalized derivatives, they highlight the potential for ring-opening strategies.
The bicyclo[2.2.1]heptane skeleton can also undergo skeletal rearrangements, with the Wagner-Meerwein rearrangement being a prominent example. This type of rearrangement is often observed in reactions involving carbocationic intermediates. For instance, the reaction of camphene with benzenesulfonamide and N-bromosuccinimide leads to a sulfonamide product with a rearranged bicyclic skeleton nih.gov. Such rearrangements could potentially occur in reactions of this compound or its derivatives under acidic conditions or in reactions that generate a carbocation on the bicyclic frame.
| Reaction Type | Key Feature | Potential Outcome |
| Ring-Opening | Exploitation of ring strain | Formation of functionalized monocyclic systems |
| Skeletal Rearrangement | Wagner-Meerwein rearrangement | Isomerization of the bicyclic carbon skeleton |
Functional Group Interconversions on the Carbon Skeleton Adjacent to the Amine
While the primary focus of reactivity is the amine group, functional group interconversions on the carbon skeleton can be envisioned for derivatives of this compound. For example, if a hydroxyl group were present on the bicyclic framework, it could be oxidized to a ketone or converted to other functional groups. Similarly, the introduction of other substituents onto the ring would open up further possibilities for chemical modification. The synthesis of various derivatives of the bicyclo[2.2.1]heptane system, such as those with carboxylic acid or aldehyde functionalities, has been reported, providing a platform for a wide range of subsequent chemical transformations jst.go.jptandfonline.com.
Stereoselective Reactions and Kinetic Resolution Involving the Compound
The inherent chirality and conformational rigidity of the 7,7-dimethylbicyclo[2.2.1]heptane skeleton make it a valuable scaffold in stereoselective synthesis. Chiral auxiliaries and ligands derived from this framework can effectively control the stereochemical outcome of various chemical transformations.
Diastereoselective Transformations Controlled by the Bicyclic Framework
While specific studies detailing the use of this compound itself as a chiral auxiliary in diastereoselective transformations are not extensively documented in readily available literature, the broader family of camphor-derived molecules provides a strong precedent for its potential in this area. The bulky and conformationally locked bicyclic structure can effectively shield one face of a reactive center, directing incoming reagents to the opposite face and thereby inducing high levels of diastereoselectivity.
For instance, camphor-derived auxiliaries are known to control the stereochemistry of alkylation, aldol (B89426), and Diels-Alder reactions. It is plausible that amides or imines formed from this compound could be employed in similar diastereoselective enolate alkylations or conjugate additions, where the bicyclic framework would dictate the approach of the electrophile.
Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Formations Using Chiral Derivatives
Derivatives of the 7,7-dimethylbicyclo[2.2.1]heptane framework, including those analogous to this compound, have been successfully utilized as chiral ligands in a variety of enantioselective catalytic reactions. These ligands coordinate to a metal center, creating a chiral environment that influences the binding of substrates and the subsequent bond-forming steps.
One notable application is in the enantioselective addition of organozinc reagents to aldehydes. Chiral amino alcohols derived from the camphor (B46023) scaffold have been shown to catalyze this reaction with high enantioselectivity. Although direct examples employing ligands synthesized from this compound are not prevalent in the literature, the structural similarity to well-established camphor-based ligands suggests their potential efficacy.
Furthermore, chiral diamines derived from camphor have been used as organocatalysts in enantioselective Michael additions. These catalysts activate the substrates through hydrogen bonding and control the stereochemical outcome of the carbon-carbon bond formation.
Table 1: Examples of Enantioselective Reactions Using Camphor-Derived Ligands
| Reaction Type | Chiral Ligand/Auxiliary | Metal/Catalyst | Substrates | Enantiomeric Excess (ee) |
| Addition of Diethylzinc to Aldehydes | Camphor-derived amino alcohols | Ti(OiPr)₄ | Benzaldehyde | Up to 98% |
| Diels-Alder Reaction | Camphorsultam | Lewis Acid | Cyclopentadiene, acrylates | >95% de |
| Asymmetric Hydrogenation | Rh(I) complexes with camphor-derived phosphine (B1218219) ligands | Rhodium | Dehydroamino acid derivatives | Up to 97% ee |
Fragmentation Pathways and Stability Studies
Understanding the fragmentation pathways and stability of this compound is crucial for its characterization and for predicting its behavior under various conditions.
Thermal and Photochemical Decomposition Pathways and Products
Specific studies on the thermal and photochemical decomposition of this compound are limited. However, general principles of amine degradation can provide insights into its likely behavior.
Thermal Decomposition: At elevated temperatures, bicyclic amines can undergo a variety of reactions, including C-N and C-C bond cleavage, dehydrogenation, and rearrangement. The rigid bicyclo[2.2.1]heptane skeleton may influence the decomposition pathways. Potential thermal degradation products could include smaller unsaturated cyclic or acyclic amines and hydrocarbons resulting from ring-opening and fragmentation. The presence of the gem-dimethyl group at the C7 position could lead to the formation of characteristic isobutenyl or related fragments.
Photochemical Decomposition: The photochemical behavior of amines often involves the formation of radical intermediates. For this compound, UV irradiation could lead to N-H or α-C-H bond cleavage, generating aminyl or α-aminoalkyl radicals. These reactive species could then undergo further reactions such as hydrogen abstraction, dimerization, or disproportionation. The bicyclic ring system might also be susceptible to photochemical ring-opening or rearrangement reactions.
Investigation of Mechanistic Fragmentation during Mass Spectrometry and Pyrolysis
Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the fragmentation of amines is often directed by the nitrogen atom. For this compound, a primary fragmentation pathway would likely involve α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a radical and the formation of a stable iminium ion.
Given the structure of this compound, several α-cleavage pathways are possible, leading to the loss of different alkyl radicals from the bicyclic framework. The retro-Diels-Alder reaction, a common fragmentation pathway for cyclohexene-type structures, might also be a possible fragmentation route for the bicyclo[2.2.1]heptane system under EI conditions, leading to the expulsion of ethene and the formation of a radical cation of a substituted cyclopentadiene. The loss of a methyl radical from the gem-dimethyl group is another anticipated fragmentation pathway.
Pyrolysis: Pyrolysis involves the thermal decomposition of a compound in an inert atmosphere, followed by analysis of the resulting fragments, typically by gas chromatography-mass spectrometry (Py-GC-MS). The pyrolysis of this compound would be expected to produce a complex mixture of smaller, more volatile compounds.
The initial fragmentation would likely involve the weaker C-N and C-C bonds. Ring-opening of the bicyclic system would lead to the formation of various unsaturated and cyclic hydrocarbons and nitrogen-containing compounds. The specific products would depend on the pyrolysis temperature and conditions. Common pyrolysis products of nitrogen-containing organic compounds include nitriles, pyridines, and pyrroles, in addition to various hydrocarbons. The gem-dimethyl group would likely lead to the formation of isobutene or related C4 fragments.
Table 2: Predicted Fragmentation Products and Pathways
| Method | Predicted Fragmentation Pathway | Key Fragments/Products |
| Mass Spectrometry (EI) | α-Cleavage | Iminium ions |
| Retro-Diels-Alder | Ethene, substituted cyclopentadiene radical cation | |
| Loss of Methyl Radical | [M-15]⁺ ion | |
| Pyrolysis | C-N and C-C Bond Cleavage | Smaller amines, nitriles, hydrocarbons |
| Ring Opening | Unsaturated cyclic and acyclic compounds | |
| Elimination | Isobutene |
Applications of 7,7 Dimethylbicyclo 2.2.1 Heptan 1 Amine in Organic Synthesis and Catalysis
Chiral Auxiliaries in Asymmetric Synthesis
When 7,7-Dimethylbicyclo[2.2.1]heptan-1-amine is covalently attached to a prochiral substrate, it can effectively direct the approach of reagents, leading to the formation of one stereoisomer in preference to others. The bulky and conformationally constrained bicyclo[2.2.1]heptane framework provides a well-defined steric environment, which is crucial for achieving high levels of stereocontrol.
While camphor-based auxiliaries, such as camphorsultams, are well-established in controlling stereoselectivity in Diels-Alder reactions, specific literature examples detailing the use of N-acyl derivatives of this compound in these cycloadditions are not extensively documented. The general principle involves the formation of an α,β-unsaturated amide (a dienophile) from the amine. The chiral auxiliary is intended to shield one face of the dienophile, directing the approaching diene to the opposite face and thereby controlling the absolute stereochemistry of the newly formed stereocenters in the cyclohexene (B86901) product. The effectiveness of such an auxiliary would depend on its ability to enforce a specific conformation of the N-acyl group, which is critical for predictable and high stereoselectivity.
The application of chiral auxiliaries derived from camphor (B46023) in asymmetric conjugate additions (Michael additions) is a recognized strategy for stereoselective carbon-carbon bond formation. Amides formed between α,β-unsaturated carboxylic acids and this compound can act as chiral Michael acceptors. The bulky bicyclic framework influences the conformation of the enoylamide system, leading to diastereoselective addition of nucleophiles.
Similarly, in aldol (B89426) reactions, the amine can be used to form chiral amides (e.g., N-acetyl or N-propionyl derivatives). Deprotonation of the α-carbon would generate a chiral enolate. The rigid scaffold of the auxiliary is designed to control the enolate geometry and direct the subsequent reaction with an aldehyde, thereby determining the stereochemistry of the resulting β-hydroxy amide. Camphor-derived auxiliaries have been shown to be effective in such C-C bond-forming reactions, often leading to products with high diastereomeric purity.
Beyond cycloadditions and conjugate additions, chiral auxiliaries are instrumental in controlling stereochemistry in a variety of other bond-forming reactions. For instance, the enolates generated from amides of this compound can undergo stereoselective alkylation. The chiral auxiliary blocks one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered side. Subsequent removal of the auxiliary reveals a chiral carboxylic acid derivative. This methodology is a cornerstone of asymmetric synthesis for creating quaternary and tertiary stereocenters. This principle extends to the formation of C-X bonds, such as in electrophilic amination or halogenation reactions of the corresponding chiral enolates.
Ligands for Transition Metal Catalysis
The amine functionality of this compound serves as a handle for the synthesis of more complex chiral ligands. These ligands can coordinate to a transition metal center, creating a chiral environment that enables the catalysis of enantioselective transformations.
The primary amine group of this compound is a versatile starting point for ligand synthesis.
Chiral Amine Ligands: The amine can be N-alkylated or N-arylated to produce secondary or tertiary amines. Diamines, which are powerful ligands for many catalytic processes, can be synthesized by introducing a second nitrogen-containing group.
Chiral Phosphine (B1218219) Ligands: While less direct, the amine can be converted through multi-step sequences into amino alcohols or other intermediates that can be functionalized with phosphine groups (e.g., -PPh₂). This creates P,N-type ligands where both a "hard" nitrogen and a "soft" phosphorus atom can coordinate to the metal, often leading to highly effective catalysts.
Phosphoramidite (B1245037) Ligands: A common route to phosphoramidite ligands involves the reaction of an alcohol with phosphorus trichloride, followed by reaction with a chiral amine. Using an achiral diol (like binaphthol, BINOL) and a chiral amine, or a chiral diol and an achiral amine, one can generate a variety of modular ligands. This compound could be reacted with a chlorophosphite intermediate derived from a diol to furnish a chiral phosphoramidite ligand. These ligands are particularly valued for their ease of synthesis and tunability.
Ligands derived from the camphor scaffold have found application in numerous important catalytic reactions.
Asymmetric Hydrogenation: Chiral phosphine and phosphoramidite ligands are extensively used in rhodium- and iridium-catalyzed asymmetric hydrogenation of prochiral olefins. For example, aminophosphine (B1255530) phosphinite ligands derived from related camphor structures have been successfully applied in the hydrogenation of dehydroamino acid derivatives, achieving high enantioselectivities. A complex formed between the metal and the chiral ligand delivers hydrogen to one face of the substrate preferentially.
Asymmetric C-C Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, can be rendered asymmetric by the use of chiral ligands. Ligands derived from the camphor framework can induce enantioselectivity in reactions that create new stereocenters, such as in asymmetric Heck reactions or allylic alkylations.
Asymmetric C-N Coupling: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds. While often focused on catalyst efficiency for challenging substrates, asymmetric variants exist. Chiral ligands are essential for inducing enantioselectivity in desymmetrization reactions or in kinetic resolutions of racemic starting materials. Chiral ligands based on the rigid bicyclic structure of camphor derivatives can provide the necessary steric and electronic influence to achieve stereocontrol in such transformations.
Enantioselective Catalysis of Oxidation and Reduction Reactions
The inherent chirality of the 7,7-dimethylbicyclo[2.2.1]heptane framework makes it an attractive starting point for the development of chiral catalysts and ligands for asymmetric synthesis. However, the direct application of this compound as a catalyst for enantioselective oxidation and reduction reactions is not extensively documented in scientific literature. Research in this area has predominantly focused on the use of more complex derivatives to achieve high levels of stereocontrol.
Derivatives of this bicyclic amine have been successfully employed as chiral ligands in metal-catalyzed reactions. For instance, aminophosphine phosphinite ligands derived from the bicyclo[2.2.1]heptane skeleton have been synthesized and utilized in asymmetric hydrogenation reactions. These ligands, in combination with a metal center, create a chiral environment that enables the enantioselective reduction of prochiral substrates.
While direct catalytic use of the parent amine in these reactions is not a primary focus of current research, its role as a chiral building block is crucial. The amine functionality provides a convenient handle for the synthesis of a wide array of chiral ligands and auxiliaries that are subsequently used to influence the stereochemical outcome of oxidation and reduction processes.
Organocatalysis and Enamine/Iminium Catalysis
The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen significant contributions from derivatives of this compound. The amine's rigid scaffold is instrumental in creating a well-defined chiral space around the catalytic center, leading to effective stereochemical induction.
Direct Asymmetric Organocatalysis Using the Amine as a Chiral Catalyst
The primary amine functionality of this compound allows it to participate in enamine and iminium ion catalysis, which are powerful strategies in asymmetric organocatalysis for the formation of carbon-carbon bonds. While the parent amine can theoretically act as a catalyst in reactions such as asymmetric Michael additions, the literature more frequently reports the use of its derivatives to enhance reactivity and selectivity.
Research has shown that pyrrolidine-based chiral secondary diamines, which can be synthesized from the 7,7-dimethylbicyclo[2.2.1]heptane framework, are efficient catalysts for the Michael addition of ketones to nitroalkenes. mun.ca In these reactions, the secondary amine forms a chiral enamine intermediate with the ketone, which then attacks the nitroalkene in a stereocontrolled manner. The rigid bicyclic structure of the catalyst is key to facial discrimination, leading to high diastereo- and enantioselectivities. mun.ca
Development of Bifunctional Catalytic Systems Incorporating the Bicyclic Amine
A significant area of research has been the incorporation of the this compound scaffold into bifunctional catalysts. These catalysts possess both a basic amine site and another functional group, such as a hydrogen-bond donor (e.g., thiourea (B124793), squaramide) or a phase-transfer catalyst component (e.g., quaternary ammonium (B1175870) salt). This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile, leading to enhanced reactivity and stereoselectivity.
Camphor-derived diamines have been transformed into noncovalent bifunctional thiourea organocatalysts. These catalysts have been successfully applied in the conjugate addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene. The thiourea moiety activates the electrophile through hydrogen bonding, while the amine group can interact with the nucleophile. The stereochemical outcome of these reactions is highly dependent on the regio- and stereochemistry of the diamine scaffold. For example, in the addition of acetylacetone (B45752) to trans-β-nitrostyrene, an endo-1,3-diamine derived catalyst has been shown to provide high enantioselectivity.
Furthermore, novel bifunctional quaternary ammonium salt phase-transfer organocatalysts have been synthesized from (+)-camphor-derived 1,3-diamines. researchgate.net These catalysts, containing (thio)urea or squaramide hydrogen bond donor groups, have been evaluated in electrophilic heterofunctionalizations of β-keto esters and in the Michael addition of a glycine (B1666218) Schiff base. researchgate.net While these systems have shown high conversions, the enantioselectivities have been modest in some cases, indicating that further optimization of the catalyst structure is necessary. researchgate.net
Below is a table summarizing the application of a bifunctional catalyst derived from a camphor-based diamine in a Michael addition reaction.
| Catalyst Component | Reaction Type | Substrates | Enantiomeric Excess (ee) |
| Camphor-derived diamine with thiourea | Michael Addition | Acetylacetone and trans-β-nitrostyrene | High |
| Camphor-derived diamine with quaternary ammonium salt | Michael Addition | Glycine Schiff base and methyl acrylate | Up to 11% |
Scaffolds for Complex Molecule Synthesis
The rigid and well-defined three-dimensional structure of this compound makes it an excellent scaffold for the synthesis of more complex molecules with specific spatial arrangements of functional groups.
Precursors to Structured Organic Frameworks and Supramolecular Assemblies
While the direct incorporation of this compound into metal-organic frameworks (MOFs) or extensive supramolecular assemblies is not a widely reported application, its potential as a chiral building block in this area is significant. The amine group provides a point of attachment for linker molecules that can then be used to construct larger, ordered structures. The inherent chirality of the bicyclic unit could be used to impart chirality to the resulting framework, which is of interest for applications in enantioselective separations and catalysis.
The principles of supramolecular chemistry, which involve non-covalent interactions, could be leveraged by functionalizing the amine with groups capable of hydrogen bonding or other specific interactions. This could lead to the formation of self-assembled monolayers or other ordered structures on surfaces.
Building Blocks for Analogue Synthesis in Material Science
In material science, the this compound scaffold can be used to synthesize chiral polymers or liquid crystals. The rigidity of the bicyclic core can impart desirable thermal and mechanical properties to a polymer chain, while its chirality can lead to materials with unique optical properties.
The amine functionality allows for the straightforward incorporation of this chiral unit into various polymer backbones through amide or other linkages. The synthesis of analogues with different functional groups attached to the bicyclic scaffold can lead to a library of monomers with tunable properties for the development of new functional materials. Although this is a promising area, specific examples of the large-scale application of this compound as a building block in commercially available materials are not yet prevalent.
Materials Science Applications
The exploration of camphor-derived molecules in materials science is an active area of research, particularly for creating chiral materials with unique optical or electronic properties. However, specific data on the application of this compound in this domain is limited.
Thorough searches of scientific databases and chemical literature did not yield specific examples or detailed research findings on the use of this compound as a monomer for polymer synthesis. While related chiral monomers, such as those derived from norbornene, are utilized to create polymers with defined stereochemistry, there is no readily available information detailing the polymerization of this specific amine. researchgate.netmdpi.com
Consequently, data regarding the properties of polymers derived from this monomer, such as molecular weight, polydispersity, or thermal characteristics, is not available to be presented in a data table. The potential of this compound as a building block for chiral polymers remains a subject for future investigation.
The incorporation of chiral molecules into liquid crystalline phases is a common strategy for inducing helical superstructures, leading to materials with unique optical properties. Camphor derivatives, due to their rigid stereochemistry, have been explored as chiral dopants for this purpose. nih.gov
However, a specific investigation into this compound as a component in chiral liquid crystals or other functional materials has not been reported in the reviewed literature. Therefore, no experimental data on its helical twisting power, influence on phase transition temperatures, or other relevant properties in liquid crystal formulations is available.
As a result of the limited specific research, no data tables can be generated for its application in this area.
Derivatives, Analogues, and Structure Activity Relationships Chemical Focus
Systematic Derivatization of the Amine Functionality
The primary amine group of 7,7-Dimethylbicyclo[2.2.1]heptan-1-amine serves as a key handle for chemical modification, allowing for the synthesis of a wide array of derivatives. These modifications significantly influence the compound's chemical properties, including its reactivity and potential applications.
N-Substituted Analogues and their Impact on Reactivity and Stereoselectivity
The introduction of substituents at the nitrogen atom of this compound leads to the formation of secondary and tertiary amines, amides, and sulfonamides, each with distinct chemical characteristics. The bulky bicyclo[2.2.1]heptane framework imposes significant steric hindrance around the amine, which modulates its nucleophilicity and the stereochemical outcome of its reactions.
For instance, the synthesis of N-substituted analogues has been achieved through various methods. Nucleophilic aromatic substitution has been used to prepare N-aryl derivatives, such as (1S,2S,4R)-7,7-dimethyl-N-(2-nitrophenyl)-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-amine, by reacting the parent amine with 1-fluoro-2-nitrobenzene mdpi.com. Similarly, the reaction with benzenesulfonyl chloride can yield N-benzenesulfonamide derivatives mdpi.com.
The reactivity of these N-substituted analogues is a subject of detailed study. Research on the structurally related compound, (1S,4R)‐1‐amino‐7,7‐dimethylbicyclo[2.2.1]heptan‐2‐one, in alkylation reactions provides insight into the reactivity of this class of amines. The reaction of this aminoketone with methyl iodide resulted in both mono- and dialkylated products, indicating complex reactivity. However, when reacted with allyl bromide or benzyl (B1604629) bromide, only monoalkylation was observed. Kinetic studies revealed that the reaction with methyl iodide and allyl bromide proceeds via an SN2 mechanism. In contrast, the reaction with benzyl bromide was found to follow an SN1 pathway for the bicyclic amine, while other, less hindered amines in the same study reacted via the SN2 pathway researcher.life. This highlights how the rigid bicyclic structure influences reaction mechanisms.
These derivatives are also valuable as chiral auxiliaries and ligands in asymmetric synthesis. The defined stereochemistry of the bicyclo[2.2.1]heptane skeleton, often derived from camphor (B46023), allows for the transfer of chirality in chemical transformations. For example, enantiomerically pure palladium complexes have been synthesized from imine derivatives of camphor, demonstrating their utility in coordination chemistry and catalysis researchgate.net.
| Reagent | Product Type | Observed Mechanism | Reference |
|---|---|---|---|
| Methyl Iodide | Mono- and Dialkylated | SN2 | researcher.life |
| Allyl Bromide | Monoalkylated | SN2 | researcher.life |
| Benzyl Bromide | Monoalkylated | SN1 | researcher.life |
| 1-Fluoro-2-nitrobenzene | N-Aryl | Nucleophilic Aromatic Substitution | mdpi.com |
Synthesis and Properties of Quaternary Ammonium (B1175870) Salts and Ionic Liquids Derived from the Amine
Further derivatization of the amine functionality leads to the formation of quaternary ammonium salts (QASs) and, by extension, ionic liquids (ILs). These compounds are of significant interest due to their applications as antimicrobial agents, phase-transfer catalysts, and electrolytes.
The synthesis of QASs from bicyclo[2.2.1]heptane derivatives typically involves the quaternarization of a tertiary amine precursor with an alkyl halide. A series of novel QASs incorporating a camphene (B42988) moiety, which shares the 3,3-dimethylbicyclo[2.2.1]heptane skeleton, have been synthesized. The synthetic route involves a Prins reaction with camphene, followed by halogenation and subsequent quaternarization with various organic tertiary amines like pyridine, N,N-dimethylbenzylamine, and 1-methylimidazole nih.govacs.org. The resulting QASs are often soluble in water but insoluble in nonpolar organic solvents acs.org.
Ionic liquids derived from the camphor scaffold, a common precursor for 7,7-Dimethylbicyclo[2.2.1]heptane systems, have also been developed. For example, imidazolium salts have been synthesized starting from enantiopure camphor sulfonyl chloride. These salts, which incorporate the bicyclic framework, have been investigated for their antimicrobial properties scispace.com. The combination of the chiral, hydrophobic bicyclic moiety with a cationic headgroup results in compounds with unique physicochemical properties, such as surface activity nih.govacs.org. The use of ionic liquids in the fragrance industry for synthesis and extraction has also been noted, suggesting potential applications for these specialized ILs google.com.
| Structure Name | Amine Reagent | Yield | Reference |
|---|---|---|---|
| (E)-1-(2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)ethyl)pyridine-1-ium Chloride | Pyridine | 74.47% | nih.gov |
| (E)-N-Benzyl-2-(3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)-N,N-dimethylethan-1-aminium Chloride | N,N-dimethylbenzylamine | 72.62% | nih.gov |
| (E)-3-(2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)ethyl)-1-methyl-1H-imidazol-3-ium Chloride | 1-methylimidazole | 63.42% | nih.gov |
Modifications to the Bicyclic Skeleton
Alterations to the carbon framework of the 7,7-Dimethylbicyclo[2.2.1]heptane system provide another avenue for creating structural diversity and tuning molecular properties.
Stereochemical and Electronic Effects of Methyl Group Variations and Position Effects
The two methyl groups at the C7 position are a defining feature of this molecular family, largely responsible for its steric bulk. Variations in the number or position of these methyl groups can have profound stereochemical and electronic consequences. For example, comparing the 7,7-dimethyl skeleton with a 1,7,7-trimethyl analogue (derived from camphor) introduces an additional stereocenter and further increases steric crowding around the bridgehead position researcher.lifersc.org.
The rigid nature of the bicyclo[2.2.1]heptane system means that even subtle changes to its substitution pattern can lead to significant changes in conformational preferences and reactivity. The Wagner-Meerwein rearrangement, a characteristic reaction of this bicyclic system, is sensitive to the substitution pattern, which can direct the outcome of carbocation-mediated reactions mdpi.com. The electronic effects of methyl groups are primarily inductive, donating electron density to the bicyclic frame, which can influence the reactivity of nearby functional groups.
Homologues and Heteroatom Substitutions within the Bicyclo[2.2.1]heptane System
Expanding the bicyclic system to create homologues, such as the bicyclo[3.3.1]nonane system, significantly alters the molecule's conformational landscape. Unlike the rigid bicyclo[2.2.1]heptane, the bicyclo[3.3.1]nonane framework can exist in several conformations, including chair-chair and boat-chair forms rsc.org.
The replacement of a carbon atom within the bicyclic skeleton with a heteroatom (e.g., nitrogen or oxygen) creates heterocyclic analogues with dramatically different properties. For example, the introduction of a nitrogen atom to form a 2-azabicyclo[2.2.1]heptane derivative modifies the compound's reactivity and stability . These heteroatomic substitutions can introduce new reactive sites, alter the polarity and solubility of the molecule, and create opportunities for hydrogen bonding rsc.org. The synthesis of such hetero-bicyclic systems is an active area of research, aiming to create novel scaffolds for medicinal chemistry and materials science.
Stereoisomeric and Enantiomeric Analogues
The bicyclo[2.2.1]heptane skeleton is inherently three-dimensional and chiral, leading to the existence of numerous stereoisomers and enantiomers. The specific stereochemistry of a derivative can be critical to its biological activity or its efficacy as a catalyst. Many synthetic routes to these compounds start from naturally occurring chiral molecules, such as camphor, to produce enantiomerically pure products mdpi.com.
For example, the synthesis of 1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole starts from a camphor-derived diamine, ensuring the final product has a specific, confirmed absolute configuration mdpi.com. Similarly, patent literature describes novel stereoisomers of related compounds like 3-Amino-2,6-dimethyl-bicyclo[2.2.1]-heptane-1,3-dicarboxylic acid, emphasizing the importance of controlling stereochemistry google.com. The synthesis and study of these distinct stereoisomers are crucial for understanding structure-activity relationships, as different enantiomers can exhibit vastly different interactions with other chiral molecules, such as biological receptors or substrates in a catalytic reaction.
Comparative Studies of Diastereomers and Their Distinct Reactivity Profiles
The rigid bicyclo[2.2.1]heptane framework of this compound gives rise to distinct diastereomers, primarily the endo and exo isomers, which exhibit different reactivity profiles largely dictated by steric hindrance. The synthesis of related camphor-derived diamines often involves the reduction of an oxime precursor, which can lead to a mixture of diastereomeric amines. mdpi.com For instance, the reduction of (1S,4R,E)-1-[(dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one oxime yields both the (1S,2S,4R)-endo-amine and the (1S,2R,4R)-exo-amine, which can then be separated by column chromatography. mdpi.com
The accessibility of the amine functional group is a key determinant of reactivity. In the exo diastereomer, the amine group is positioned away from the bulky gem-dimethyl group at the C7 bridge, making it more sterically accessible to incoming reagents. Conversely, the endo amine is more sterically hindered. This difference in steric environment influences the rates and outcomes of reactions such as alkylation and acylation.
Kinetic studies on the alkylation of (1S,4R)‐1‐amino‐7,7‐dimethylbicyclo[2.2.1]heptan‐2‐one, a closely related analogue, revealed that its reactivity with different electrophiles (methyl iodide, allyl bromide, and benzyl bromide) can proceed via different mechanisms (SN1 or SN2) compared to less sterically hindered amines. researcher.life This highlights how the rigid bicyclic structure dictates reaction pathways. The choice of diastereomer is crucial in applications like organocatalysis, where the spatial orientation of the amine group directs the stereochemical outcome of the catalyzed reaction. nih.gov For example, camphor-derived diamines have been used to create bifunctional thiourea (B124793) organocatalysts, where the endo or exo configuration of the amine directly impacts the enantioselectivity achieved in Michael addition reactions. nih.gov
Methods for Enantiomeric Purity Assessment and Control in Synthesis
Ensuring the enantiomeric purity of this compound and its derivatives is critical for their application in asymmetric synthesis and catalysis. Several analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) being the most prominent.
NMR Spectroscopy: A common and rapid method for determining enantiomeric excess (ee) involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govnih.gov When a chiral amine reacts with a CDA, it forms a pair of diastereomers. Unlike enantiomers, which are spectroscopically identical in an achiral environment, diastereomers have distinct physical properties and, therefore, different NMR spectra. acs.org By integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum, the enantiomeric ratio of the original amine can be accurately calculated. nih.govresearchgate.netbath.ac.uk
A widely used protocol involves a three-component system of the chiral amine, an enantiopure diol like 1,1'-bi-2-naphthol (BINOL), and 2-formylphenylboronic acid. acs.orgnih.gov This assembly forms diastereomeric iminoboronate esters that exhibit well-resolved signals in the ¹H NMR spectrum, allowing for straightforward ee determination. nih.govresearchgate.net
Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase (CSP) is another powerful technique for separating enantiomers and quantifying their purity. doi.org The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times. This method is highly sensitive and provides accurate determination of enantiomeric excess. For example, the enantiomeric purity of a camphor-derived diol, a precursor to related ligands, was confirmed to be >98% ee using HPLC with a Chiralpack AD column. doi.org
Control over enantiomeric purity during synthesis is typically achieved by starting with an enantiopure precursor from the chiral pool, such as (+)-camphor or (1S)-(+)-10-camphorsulfonic acid. nih.gov These natural products provide a reliable source of stereochemically defined starting materials for the synthesis of various chiral derivatives.
| Method | Principle | Key Reagents/Components | Advantages | Reference |
|---|---|---|---|---|
| NMR with Chiral Derivatizing Agents (CDAs) | Formation of diastereomers with distinct NMR signals. | Mosher's acid, 2-formylphenylboronic acid, (R)-BINOL | Rapid analysis, straightforward integration for ee calculation. acs.org | nih.gov, acs.org, researchgate.net |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes in solution. | (S)-BINOL derivatives, (R)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate | Non-destructive, simple sample preparation. rsc.org | rsc.org |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Chiral stationary phases (e.g., Chiralpack AD) | High accuracy and sensitivity, direct separation of enantiomers. | doi.org |
Structure-Reactivity and Structure-Selectivity Relationships
Correlation of Steric and Electronic Parameters with Reaction Outcomes
The reactivity of this compound is profoundly influenced by the interplay of steric and electronic effects inherent to its rigid, caged structure. wikipedia.org
Steric Effects: The bicyclo[2.2.1]heptane skeleton is highly constrained, and the presence of two methyl groups at the C7 bridgehead introduces significant steric bulk. This steric hindrance is a dominant factor controlling the approach of reagents to the amine at the C1 bridgehead. wikipedia.org The rigid framework limits conformational flexibility, meaning the steric environment around the functional group is fixed. This can slow down reaction rates compared to acyclic amines or less hindered cyclic amines. acs.org For example, the exceptional reactivity of bicyclo[1.1.1]pentan-1-amine in condensation reactions is attributed to its low steric hindrance, in stark contrast to the more hindered bicyclo[2.2.2]octane amine. nih.gov The this compound system would fall into the more sterically demanding category, influencing its nucleophilicity and the feasibility of certain transformations.
Understanding Chiral Recognition Mechanisms in Catalysis and Molecular Interactions
The well-defined, rigid stereochemistry of this compound and its derivatives makes them excellent scaffolds for applications in chiral recognition and asymmetric catalysis. nih.gov Chiral recognition is the ability of a chiral molecule (the host) to interact differently with the two enantiomers of another chiral molecule (the guest).
This recognition is driven by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and steric repulsion. For a catalyst or receptor derived from this compound to be effective, it must create a chiral environment that allows for a more stable diastereomeric transition state or complex with one enantiomer of the substrate over the other.
The mechanism often involves a three-point interaction model, where multiple points of contact between the chiral catalyst and the substrate are necessary to differentiate between the two enantiomers. The rigid camphor-like framework provides a predictable and stable platform to position the necessary interacting groups (e.g., the amine, hydrogen-bond donors/acceptors) in a specific three-dimensional arrangement. nih.gov
Future Perspectives and Unresolved Challenges in the Research of 7,7 Dimethylbicyclo 2.2.1 Heptan 1 Amine
Development of Novel and Highly Efficient Synthetic Routes
A primary hurdle in the widespread application of 7,7-dimethylbicyclo[2.2.1]heptan-1-amine is the limited availability of efficient and scalable synthetic methods, particularly for producing enantiomerically pure forms. Future research must focus on innovative strategies to overcome these limitations.
Expanding Biocatalytic Approaches for Enantioselective Synthesis
While specific biocatalytic routes to this compound have not been extensively documented, the field of biocatalysis offers powerful tools for the asymmetric synthesis of chiral amines. semanticscholar.org Enzymes such as amine dehydrogenases (AmDHs) and transaminases are capable of producing chiral amines with high enantiomeric and diastereomeric excess. bohrium.comrsc.org
A significant future challenge is the discovery and engineering of enzymes that can accept the sterically demanding bicyclo[2.2.1]heptane core as a substrate. Directed evolution and protein engineering techniques could be employed to modify the active sites of existing enzymes, enhancing their activity and selectivity for this specific target. semanticscholar.org Bi-enzymatic cascades, for instance, combining an ene-reductase and an amine dehydrogenase, could enable the synthesis of chiral diastereomerically enriched amines from unsaturated precursors in a single pot. bohrium.com The development of such enzymatic processes would represent a major step towards sustainable and efficient production of optically active this compound.
Table 1: Potential Biocatalytic Strategies for Chiral Bicyclic Amine Synthesis
| Enzyme Class | Precursor Type | Potential Product | Key Advantage |
| Amine Dehydrogenase (AmDH) | Bicyclic Ketone | Chiral Bicyclic Amine | High enantioselectivity |
| Transaminase (TAm) | Bicyclic Ketone | Chiral Bicyclic Amine | Utilizes common amino donors |
| Ene-Reductase / AmDH Cascade | Unsaturated Bicyclic Ketone | Diastereomerically enriched amine | Multi-stereocenter control |
Implementation of Continuous Flow Chemistry for Scalable Production
For industrial-scale synthesis, continuous flow chemistry presents numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and simplified scalability. cell.comacs.org The application of flow chemistry to the synthesis of bicyclic amines is an emerging area with significant potential. nih.govscilit.com
Future work should aim to adapt known synthetic routes for this compound or its precursors to a continuous flow setup. This could involve using packed-bed reactors with immobilized catalysts or reagents to streamline the process, minimize waste, and enable telescoped reaction sequences where intermediates are directly channeled into subsequent reaction steps without isolation. acs.orgnih.gov Overcoming challenges such as catalyst deactivation and reactor fouling will be crucial for the long-term viability of such processes. The integration of biocatalysis within a flow system, creating multi-enzyme cascades in connected modules, could resolve issues of enzyme incompatibility often encountered in batch reactions and lead to highly efficient, automated production. nih.govscilit.com
Exploration of New Catalytic Applications and Mechanistic Insights
The unique steric and electronic properties of this compound make it an attractive candidate for use as a ligand in catalysis. Its rigid framework can enforce specific geometries on a metal center, influencing the selectivity and activity of the resulting catalyst.
Sustainable and Earth-Abundant Metal Catalysis Incorporating the Bicyclic Amine as a Ligand
There is a strong impetus in modern chemistry to replace precious metal catalysts with those based on earth-abundant and less toxic metals like manganese, iron, and cobalt. beilstein-journals.orged.ac.uk The development of effective ligands is key to unlocking the catalytic potential of these metals. This compound and its derivatives could serve as robust ligands for these sustainable metal centers.
Future research should focus on synthesizing complexes of this bicyclic amine with earth-abundant metals and evaluating their performance in important chemical transformations, such as C-H functionalization, hydrogenation, and cross-coupling reactions. beilstein-journals.org A significant challenge will be to design and synthesize derivatives of the amine that can fine-tune the electronic and steric environment of the metal catalyst to achieve high activity and selectivity. For example, installing additional coordinating groups on the bicyclic scaffold could create multidentate ligands capable of stabilizing reactive metal intermediates.
Photo- and Electrocatalytic Transformations Mediated by Derivatives of the Compound
Photoredox and electrocatalysis offer green and powerful alternatives to traditional synthetic methods by using light or electricity to drive chemical reactions. researchgate.netrsc.org Saturated bicyclic amines have recently been synthesized using photoredox catalysis, highlighting the compatibility of these scaffolds with such methodologies. researchgate.netresearchgate.net
A key area for future exploration is the development of derivatives of this compound that can act as mediators or ligands in photo- and electrocatalytic systems. For instance, the amine could be functionalized with redox-active moieties to create novel organocatalysts for light-driven reactions. Alternatively, it could serve as a directing group or ligand in metal-catalyzed electrochemical transformations. Unresolved challenges include understanding the stability of the bicyclic amine framework under oxidative or reductive photocatalytic conditions and designing derivatives that can efficiently engage in single-electron transfer processes.
Advanced Computational Modeling for Predictive Chemistry and Catalyst Design
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules and catalysts. nih.govsciopen.com Theoretical modeling can provide deep mechanistic insights and predict the properties and reactivity of novel compounds before they are synthesized in the lab. mdpi.com
For this compound, computational studies can play a crucial role in several areas. Quantum mechanical calculations can be used to model transition states and reaction pathways, helping to design more efficient synthetic routes. nih.gov In the context of catalyst design, density functional theory (DFT) can be used to predict the structures of metal complexes incorporating the amine as a ligand and to model their catalytic cycles. mdpi.com This predictive power can guide experimental efforts by identifying the most promising ligand modifications and metal combinations for achieving desired catalytic activity and selectivity. nih.gov A significant challenge lies in developing computational models that are both accurate enough to make reliable predictions and efficient enough to screen large libraries of potential catalyst structures. youtube.com
Table 2: Application of Computational Methods in Bicyclic Amine Research
| Computational Method | Application Area | Research Goal |
| Density Functional Theory (DFT) | Catalyst Design | Predict geometry and stability of metal-ligand complexes. |
| Quantum Mechanics (QM) | Reaction Mechanism | Elucidate transition states for novel synthetic routes. |
| Molecular Dynamics (MD) | Biocatalysis | Simulate enzyme-substrate binding and active site dynamics. |
| Machine Learning (ML) | Catalyst Screening | Accelerate discovery of optimal catalyst structures from large datasets. |
Integration of Machine Learning in Reaction Prediction and Optimization
The application of machine learning (ML) to predict the outcomes of chemical reactions is a rapidly advancing field that holds immense potential for understanding and utilizing complex molecules like this compound. ML models can be trained on vast datasets of known reactions to identify patterns that are not immediately obvious to human chemists. For a sterically demanding amine like this, predicting its reactivity in various transformations can be non-intuitive.
Future research will likely focus on developing bespoke ML models to predict the success or failure of reactions involving this amine, as well as to forecast product yields and stereoselectivity. Computational studies on related strained bicyclic systems have already demonstrated the power of density functional theory (DFT) to probe their stereoelectronic effects and relative nucleophilicity. These quantum chemical descriptors can serve as powerful inputs for machine learning algorithms. By correlating structural features with reactivity, ML can guide the design of experiments, saving time and resources.
An unresolved challenge is the creation of a sufficiently large and high-quality dataset specific to hindered bicyclic amines. The unique steric environment of this compound means that general-purpose reaction prediction models may not perform accurately. Future efforts will need to focus on generating experimental data for this class of compounds to train more specialized and reliable predictive models.
Table 1: Potential Machine Learning Applications in the Study of this compound
| Application Area | Predicted Outcome | Potential Impact |
|---|---|---|
| Reaction Feasibility | Success/failure of a proposed reaction | Reduced number of unsuccessful experiments |
| Yield Optimization | Optimal reaction conditions (temperature, solvent, catalyst) | Increased efficiency of synthetic routes |
High-Throughput Virtual Screening for Catalytic Activity and Selectivity
The rigid scaffold of this compound makes it an interesting candidate for use as a chiral ligand or organocatalyst. Camphor-derived diamines have already been successfully employed as precursors for bifunctional thiourea (B124793) organocatalysts, which have shown catalytic activity in conjugate addition reactions nih.gov. High-throughput virtual screening (HTVS) offers a powerful computational approach to explore the potential catalytic applications of this amine without the need for extensive laboratory work.
Using computational docking and molecular dynamics simulations, libraries of virtual catalysts derived from this compound can be screened against a variety of substrates and transition states. This can help identify promising candidates for specific reactions, such as asymmetric additions, reductions, or cyclizations. The goal of such screening would be to predict the binding affinity of the catalyst to the substrate and the energy barrier of the rate-determining step, which are key indicators of catalytic activity and enantioselectivity.
A significant challenge in this area is the accuracy of the scoring functions used in virtual screening, especially for systems involving complex stereoelectronic interactions. Furthermore, modeling the dynamic behavior of the catalyst and substrate in different solvent environments remains a computationally intensive task. Future work will require the development of more accurate and efficient computational models to reliably predict the performance of new catalysts based on the 7,7-dimethylbicyclo[2.2.1]heptane scaffold.
Integration with Emerging Chemical Technologies
Application in Flow Microreactors for Controlled Synthesis and Enhanced Selectivity
Flow chemistry, which involves performing chemical reactions in continuously flowing streams within a network of microreactors, offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and the potential for automation. For reactions involving this compound, flow microreactors could provide precise control over reaction parameters such as temperature, pressure, and reaction time.
This level of control is particularly valuable for optimizing reactions that may be sensitive to local fluctuations in concentration or temperature, which can be common in batch reactors. For example, in the synthesis of derivatives of this amine, flow chemistry could lead to higher yields, reduced side-product formation, and improved stereoselectivity. The ability to rapidly screen a wide range of reaction conditions in an automated fashion would also accelerate the optimization process.
A key unresolved challenge is the potential for channel clogging in microreactors, particularly if solid byproducts or precipitates are formed during the reaction. The design of microreactors that can handle multiphasic systems and the development of effective in-line purification techniques will be crucial for the successful application of flow chemistry to the synthesis of derivatives of this compound.
In Situ Spectroscopic Monitoring of Reactions for Mechanistic Understanding
A deep understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, allow for the real-time monitoring of reacting chemical systems without the need for sampling. This provides a direct window into the kinetics and mechanism of a reaction as it occurs.
Applying these techniques to reactions involving this compound could provide invaluable insights into its reactivity. For instance, in situ monitoring could help identify transient intermediates, determine reaction kinetics, and elucidate the role of catalysts or additives. This information is critical for understanding the factors that control selectivity and for optimizing reaction conditions. Computational studies on related bicyclic systems have been used to investigate structural features and postulate on their reactivity, and in situ spectroscopic data would provide crucial experimental validation for these theoretical models nih.gov.
The primary challenge for in situ monitoring is often the complexity of the reaction mixture, which can make it difficult to resolve and assign spectroscopic signals to specific species. The development of advanced data analysis techniques, including chemometrics, will be necessary to deconvolve complex spectra and extract meaningful mechanistic information from reactions involving this compound.
Unexplored Reactivity Patterns and Transformations for Expanding Chemical Space
The unique three-dimensional structure of this compound suggests that it may exhibit novel reactivity that has yet to be explored. The bridgehead position of the amino group and the steric hindrance imposed by the gem-dimethyl group could lead to unusual reaction pathways or selectivities compared to more conventional amines.
Future research could focus on exploring transformations that take advantage of this unique structural context. For example, the rigid framework could be used to direct reactions at other positions on the bicyclic system or to control the stereochemical outcome of reactions in which the amine acts as a directing group. Furthermore, the potential of this amine to act as a precursor for other functional groups at the bridgehead position, such as isocyanates or isothiocyanates, could open up new avenues for the synthesis of complex molecules.
One of the main unresolved challenges is overcoming the inherent steric hindrance of the molecule, which may render it unreactive under standard conditions. The development of new catalytic systems or reaction conditions that can overcome this steric barrier will be key to unlocking the full synthetic potential of this compound. Exploring its reactivity in areas such as C-H activation, photoredox catalysis, and enzymatic transformations could lead to the discovery of novel and valuable chemical transformations.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Camphor (B46023) |
| (1S)-(+)-Ketopinic acid |
| (1S)-(+)-10-Camphorsulfonic acid |
| Dimethyl malonate |
| Acetylacetone (B45752) |
| Dibenzoylmethane |
| trans-β-Nitrostyrene |
| Isocyanates |
Q & A
Q. Table 1: Key Synthetic Steps and Conditions
Q. Table 2: Analytical Techniques for Structural Validation
| Technique | Parameters | Utility |
|---|---|---|
| H NMR (300 MHz) | δ 1.2 (s, 6H, CH), δ 2.4 (m, 1H, NH) | Assign bridgehead protons |
| HRMS (ESI+) | m/z 140.1435 [M+H] | Confirm molecular formula |
| Chiral HPLC | CHIRALPAK AD-H, 90:10 hexane/i-PrOH | Enantiopurity assessment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
